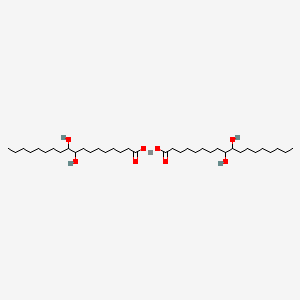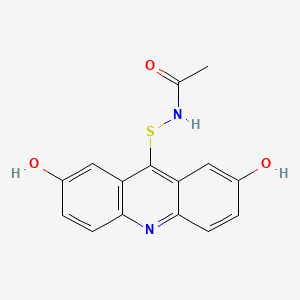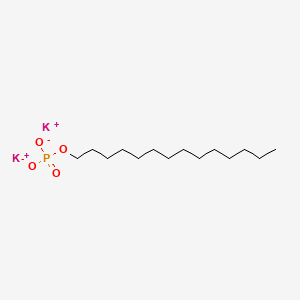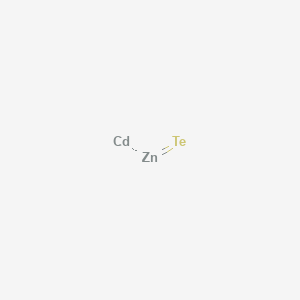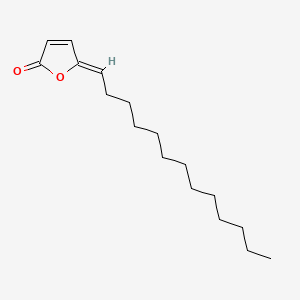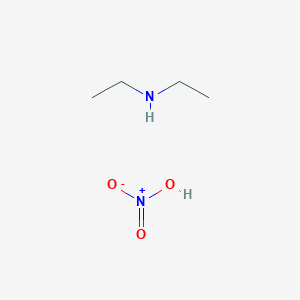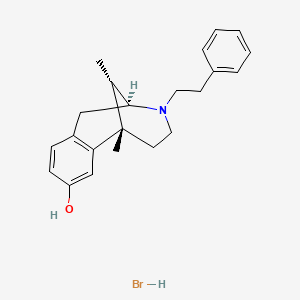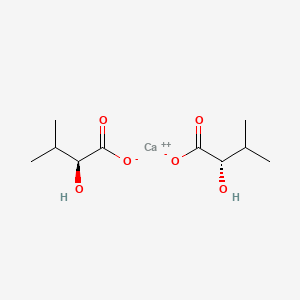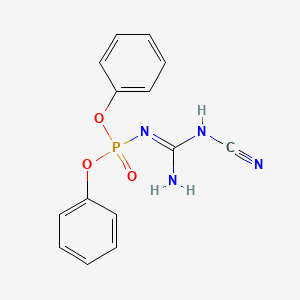
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol is an organic compound with a complex structure that includes a decyloxy group, a methoxy group, and two methyl groups attached to an octanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol typically involves multiple steps, including the introduction of the decyloxy and methoxy groups onto the octanol backbone. Common synthetic routes may involve:
Alkylation Reactions: Introducing the decyloxy group through an alkylation reaction using decyl bromide and a suitable base.
Methoxylation: Adding the methoxy group via a methoxylation reaction using methanol and an acid catalyst.
Methylation: Introducing the methyl groups through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. Catalysts and solvents are carefully chosen to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The decyloxy and methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the decyloxy or methoxy groups.
Scientific Research Applications
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Membrane Interaction: Altering membrane properties and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
Methoxsalen: Used in the treatment of skin conditions like psoriasis and vitiligo.
Decyloxy-Methanol:
Uniqueness
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
94291-89-1 |
|---|---|
Molecular Formula |
C21H44O3 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
8-decoxy-8-methoxy-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C21H44O3/c1-6-7-8-9-10-11-12-13-17-24-20(23-5)18-19(2)15-14-16-21(3,4)22/h19-20,22H,6-18H2,1-5H3 |
InChI Key |
XQLDKYPNLRNPAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(CC(C)CCCC(C)(C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


